N-ethyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-7-14-21(18,19)13-10(3)8-9(2)12(11(13)4)15(5)20(6,16)17/h8,14H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVHVCEEWMUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1C)N(C)S(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Starting Materials and Precursors
The synthesis begins with 2,4,6-trimethylbenzenesulfonic acid or its derivatives, which serve as the aromatic backbone. Key intermediates include sulfonic acid chlorides, such as 2,4,6-trimethylbenzenesulfonyl chloride, and N-methylmethanesulfonamide for introducing the sulfonamido moiety. Ethylamine is employed for the N-ethylation step, while halogenated hydrocarbons like chlorobenzene or methylene chloride act as inert solvents.
Stepwise Synthesis Overview
The preparation follows a sequential approach:
- Sulfonation and Chlorination : The benzene ring undergoes sulfonation to introduce the sulfonic acid group, followed by conversion to the sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$).
- Amidation : Reaction of the sulfonyl chloride with N-methylmethanesulfonamide in the presence of a base like pyridine or triethylamine forms the sulfonamide bond.
- N-Ethylation : The final step involves alkylating the sulfonamide nitrogen with ethyl bromide or iodide under basic conditions.
Sulfonation and Chlorination
The sulfonation of 2,4,6-trimethylbenzene is achieved using concentrated sulfuric acid at 80–100°C. Subsequent chlorination with $$ \text{PCl}_5 $$ in chlorobenzene at 70–90°C yields 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is catalyzed by $$ \text{N,N-dimethylformamide} $$ (DMF), which enhances the electrophilicity of the sulfonic acid group.
Amidation with N-Methylmethanesulfonamide
The sulfonyl chloride intermediate reacts with N-methylmethanesulfonamide in a 1:1 molar ratio. This step is conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C to prevent side reactions. Triethylamine is added to scavenge HCl, driving the reaction to completion.
N-Ethylation
The sulfonamide product is treated with ethyl bromide in the presence of potassium carbonate in acetonitrile at 60–80°C. This nucleophilic substitution introduces the ethyl group at the nitrogen atom, yielding the final compound.
Reaction Optimization and Conditions
Critical parameters influencing yield and purity include:
- Solvent Selection : Chlorobenzene and methylene chloride are preferred for chlorination due to their inertness and high boiling points.
- Temperature Control : Chlorination proceeds optimally at 70–90°C, while amidation requires milder conditions (0–25°C) to avoid decomposition.
- Catalysts : DMF (5–10 mol%) accelerates chlorination by stabilizing reactive intermediates.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonation | $$ \text{H}2\text{SO}4 $$ | 80–100 | None | 85–90 |
| Chlorination | Chlorobenzene | 70–90 | DMF (5 mol%) | 75–80 |
| Amidation | THF | 0–25 | Triethylamine | 70–75 |
| N-Ethylation | Acetonitrile | 60–80 | $$ \text{K}2\text{CO}3 $$ | 65–70 |
Purification and Characterization
Isolation Techniques
Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) is employed for analytical purity assessments.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) displays signals at δ 1.12 (t, 3H, CH$$2$$CH$$3$$), δ 2.35 (s, 6H, Ar-CH$$3$$), and δ 3.42 (s, 3H, SO$$2$$NCH$$3$$).
- Infrared (IR) Spectroscopy : Strong absorptions at 1160 cm$$^{-1}$$ (S=O) and 1340 cm$$^{-1}$$ (S-N) confirm sulfonamide formation.
- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 335.1 [M+H]$$^+$$.
Challenges and Alternative Approaches
Industrial Applications and Derivatives
The compound serves as a precursor for herbicidal sulfonylureas, synthesized via reaction with 2-alkoxycarbonylaminopyrimidines. Its stability under acidic conditions makes it suitable for agrochemical formulations.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.
Scientific Research Applications
N-ethyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Table 2: COX-2 Inhibition and Solubility Profiles
| Compound | COX-2 Inhibition (%) | Concentration (μM) | Solubility Limitations |
|---|---|---|---|
| Target Compound* | Not reported | N/A | Likely above 50 μM (inferred) |
| 1c | 47.1 | 20 | Poor above 50 μM |
| Celecoxib | 80.1 | 1 | High solubility |
*Hypothetical activity based on structural analogs.
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N-ethyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This compound has garnered attention due to its structural properties and the implications for therapeutic applications, particularly in cardiovascular and cellular signaling contexts.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:
Cardiovascular Effects
Recent studies have investigated the cardiovascular effects of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant interactions with vascular smooth muscle cells. Research indicates that these compounds can modulate perfusion pressure through mechanisms involving calcium channel activation.
Table 1: Summary of Biological Activity on Perfusion Pressure
The data suggest that N-ethyl derivatives can significantly decrease perfusion pressure over time, indicating a potential therapeutic role in managing conditions such as hypertension.
The mechanism by which this compound exerts its effects appears to involve the stimulation of phospholipase C pathways. This activation leads to increased intracellular calcium levels, which are crucial for muscle contraction and vascular reactivity.
Case Study: Vascular Smooth Muscle Reactivity
A study conducted on isolated Wistar rat tail arteries demonstrated that the presence of N-ethyl derivatives shifted the concentration-response curves (CRCs) for vasoconstrictors such as phenylephrine and vasopressin to the left. This indicates enhanced sensitivity and reactivity of vascular smooth muscle cells in response to these stimuli when treated with sulfonamide derivatives .
Apoptotic Pathways
In addition to cardiovascular effects, sulfonamide derivatives have been implicated in apoptosis induction through calcium signaling pathways. The increase in cytoplasmic calcium concentration may trigger apoptotic processes in certain cell types, suggesting a dual role as both a therapeutic agent and a potential cytotoxic compound under specific conditions .
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for synthesizing N-ethyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide, and how do they influence yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (60–80°C), reaction time (12–24 hours), and solvent selection (e.g., dichloromethane or THF). Inert atmospheres (N₂/Ar) minimize oxidation, while chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Deviations in these parameters can reduce yields by 20–40% due to side reactions like sulfonamide hydrolysis or incomplete substitution .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves methyl/ethyl substituents and sulfonamide connectivity (e.g., δ 2.1–2.5 ppm for methyl groups adjacent to sulfonamide) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 414.1234) and detects impurities .
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the primary biological targets investigated for this compound, and what screening methodologies are employed?
- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., carbonic anhydrase or kinases) via fluorescence-based assays. High-throughput screening (HTS) using recombinant enzymes at 10–100 µM compound concentrations identifies IC₅₀ values. Follow-up studies include cellular viability assays (MTT) and binding affinity measurements (SPR) to validate target engagement .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the binding affinity of this sulfonamide derivative with target enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulates interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase). Adjust protonation states of sulfonamide at physiological pH for accuracy .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, focusing on hydrogen bonds and hydrophobic contacts. Free energy calculations (MM-PBSA) quantify ΔG binding .
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like cell line specificity or buffer composition .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry) .
Q. How do variations in substituent groups on the benzene ring affect the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Substituent Effects Table :
| Substituent Position | Group | Reactivity Impact | Biological Activity Shift |
|---|---|---|---|
| 3-(N-methylsulfonamido) | -SO₂N(CH₃)CH₂ | Enhances electrophilicity | Increased kinase inhibition |
| 4-Ethyl | -C₂H₅ | Steric hindrance reduction | Improved membrane permeability |
| 2,4,6-Trimethyl | -CH₃ | Electron-donating effect | Reduced cytotoxicity |
- Mechanistic Insight : Electron-withdrawing groups (e.g., sulfonamide) enhance hydrogen bonding with enzymes, while alkyl groups improve lipophilicity (logP optimization) .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between parameters (e.g., temperature × solvent polarity). Response surface methodology (RSM) identifies optimal conditions .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like HPLC-MS to monitor reaction progress and intermediate stability .
Q. What analytical approaches validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-PDA and identify byproducts (e.g., hydrolyzed sulfonamide) .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and compare with real-time data. Use Arrhenius kinetics to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
